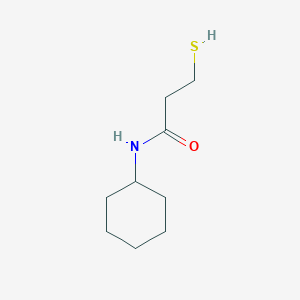

N-Cyclohexyl-3-sulfanylpropanamide

描述

属性

CAS 编号 |

2935-89-9 |

|---|---|

分子式 |

C9H17NOS |

分子量 |

187.30 g/mol |

IUPAC 名称 |

N-cyclohexyl-3-sulfanylpropanamide |

InChI |

InChI=1S/C9H17NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h8,12H,1-7H2,(H,10,11) |

InChI 键 |

IILDNJFHFXLQQU-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)NC(=O)CCS |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

The compound belongs to a broader class of N-substituted propanamide derivatives. Below, we compare its structural and functional attributes with key analogs.

Structural Features and Functional Group Variations

N-Cyclohexyl-3-sulfanylpropanamide

- Key substituents : Cyclohexyl (amide nitrogen), sulfanyl (-SH, C3 position).

- Molecular weight: Estimated ~189.3 g/mol (based on formula C₉H₁₇NOS).

- Properties: High reactivity of the thiol group (prone to oxidation or disulfide formation). Moderate solubility in organic solvents due to cyclohexyl group. Potential applications in thiol-ene click chemistry or as a cysteine mimic in peptide synthesis .

N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide

- Key substituents : Indole ring (C3 position).

- Molecular weight : Higher (~340–360 g/mol, exact unspecified).

- Lower reactivity compared to thiol-containing analogs; suited for stability in lab research (as indicated in safety data sheets) .

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide

- Key substituents: Dihydropyrimidinone and p-tolyl groups.

- Molecular weight : ~424 g/mol (C₂₄H₂₉N₃O₂S).

- Properties: Crystalline structure confirmed via X-ray diffraction (R factor = 0.048), indicating high purity and stability. Potential use in crystallography or as a scaffold for heterocyclic drug development .

N-Cyclohexyl-N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide

Physicochemical and Functional Comparisons

准备方法

Reaction of Cyclohexylamine with Carbon Disulfide

Cyclohexylamine reacts with carbon disulfide (CS₂) in aqueous medium under controlled conditions to form the dithiocarbamate salt. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by proton transfer to yield the ammonium dithiocarbamate.

Procedure :

-

Freshly distilled cyclohexylamine (60 mmol) is mixed with water (50 mL) in an ice bath.

-

Carbon disulfide (21 mmol) is added dropwise with vigorous stirring.

-

The mixture is stirred for 1–2 hours, yielding a white crystalline precipitate.

Key Data :

-

Yield : 98%

-

Melting Point : 188–189°C

-

¹H NMR (CDCl₃) : δ 8.00–8.06 (4H, m, NH), 4.15–3.95 (1H, m, CH), 1.98–0.96 (20H, m, CH₂).

Thiolation of Propanamide Precursors

The dithiocarbamate salt facilitates thiolation reactions, replacing oxygen-based functional groups with sulfur.

Thiation of Chlorinated Intermediates

Chlorinated precursors, such as 2-chloro-3-phenylquinoxaline, undergo thiolation when heated with the dithiocarbamate salt in chloroform. This substitutes the chlorine atom with a sulfanyl group.

Procedure :

-

Chlorinated substrate (2.5 mmol) and dithiocarbamate salt (2.5 mmol) are refluxed in chloroform at 61°C for 12 hours.

-

The mixture is concentrated, and ethanol is added to precipitate the product.

Key Data :

Michael Addition for Propanamide Chain Formation

The sulfanyl group is incorporated into the propanamide backbone via Michael addition reactions using acrylic acid derivatives.

Reaction with Methyl Acrylate

Thione compounds react with methyl acrylate in the presence of triethylamine to form S-alkylated propanamide esters.

Procedure :

-

Thione substrate (1.0 mmol) and triethylamine (2.0 mmol) are dissolved in ethanol.

-

Methyl acrylate (1.0 mmol) is added, and the mixture is refluxed for 4–6 hours.

Key Data :

Amidation with Cyclohexylamine

The final step involves amidation to introduce the cyclohexyl group.

Hydrazide Intermediate Formation

Esters are converted to hydrazides via reflux with hydrazine hydrate, followed by reaction with cyclohexylamine.

Procedure :

-

Ester (1.0 mmol) and hydrazine hydrate (5.0 mmol) are refluxed in ethanol for 4 hours.

-

The hydrazide intermediate is isolated and reacted with cyclohexylamine in the presence of triethylamine.

Key Data :

Alternative Routes: Mitsunobu and Reductive Amination

Mitsunobu Reaction

Phenol derivatives are coupled with cyclohexanol analogs using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).

Procedure :

-

Phenol (1.0 mmol), cyclohexanol derivative (1.2 mmol), DIAD, and TPP are stirred in THF at 0°C.

-

The mixture is warmed to room temperature and stirred for 12 hours.

Key Data :

Analytical Validation and Quality Control

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis using C18 columns and acetonitrile/water gradients ensures >98% purity.

Challenges and Optimization

Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。